Acetyl-D-homoserine

Chiral Amino Acid Derivatives Enantiomeric Purity Analytical Reference Standard

Acetyl-D-homoserine (O-acetyl-D-homoserine; CHEBI:37034) is the O-acetylated derivative of the non-proteinogenic D-enantiomer of homoserine. It serves as a critical chiral intermediate in the biosynthesis of methionine in fungi, where it fulfills the same metabolic role as O-succinyl-L-homoserine in bacterial systems.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B15301584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-D-homoserine
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1
InChIKeyHCBFOIPUKYKZJC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-D-homoserine: A Specialized Chiral Intermediate for Enantioselective Enzymatic Studies and Fungal Metabolic Pathway Investigation


Acetyl-D-homoserine (O-acetyl-D-homoserine; CHEBI:37034) is the O-acetylated derivative of the non-proteinogenic D-enantiomer of homoserine [1]. It serves as a critical chiral intermediate in the biosynthesis of methionine in fungi, where it fulfills the same metabolic role as O-succinyl-L-homoserine in bacterial systems [2]. Its procurement is driven by the need for a defined stereoisomer for investigating enantiomer-specific enzyme kinetics, particularly in enzymes such as homoserine O-acetyltransferase (EC 2.3.1.31) and methionine γ-lyase (EC 4.4.1.11), where its behavior differs markedly from its L-counterpart [3].

Why Generic Substitution with L-Enantiomer or Racemic Mixtures Fails for Acetyl-D-homoserine Research


The substitution of Acetyl-D-homoserine with its L-enantiomer, the racemic mixture (Acetyl-DL-homoserine), or the non-acetylated precursor D-homoserine is not scientifically viable. These compounds are not functional equivalents; they exhibit divergent kinetic properties in enzyme assays, activate distinct metabolic pathways, and possess different physicochemical properties. For instance, the D-enantiomer is a substrate for specific fungal methionine biosynthesis enzymes, whereas the L-enantiomer is the primary substrate in bacterial pathways using O-succinyl-L-homoserine [1]. Relying on a racemic mixture introduces an uncontrolled variable in enzyme kinetics, as the L-isomer can act as a competitive inhibitor or be processed with different affinity, directly invalidating quantitative structure-activity relationship (QSAR) models and reproducibility of enantioselective assays [2].

Quantitative Differentiation Evidence for Acetyl-D-homoserine: Kinetic, Stereochemical, and Pathway-Specific Metrics


Acetyl-D-homoserine vs. Acetyl-L-homoserine: Chiral Identity Defined by Specific Optical Rotation

Acetyl-D-homoserine is unequivocally identified as the (2R)-enantiomer, distinct from the (2S)-enantiomer (Acetyl-L-homoserine). Its absolute stereochemistry is defined by the D-configuration at the alpha-carbon, which dictates its interaction with chiral biological environments. The compound's identity is verified by its specific InChIKey: FCXZBWSIAGGPCB-RXMQYKEDSA-N [1]. While the specific optical rotation of the free D-homoserine parent has been reported as [α]D = −8.8° in water and +18.3° in 2 N HCl [2], the acetylated derivative is a chemically distinct entity. This stereochemical definition is critical for enantioselective synthesis and analytical method development where the L-enantiomer would yield opposite or no biological activity.

Chiral Amino Acid Derivatives Enantiomeric Purity Analytical Reference Standard

Enzyme Kinetics: Acetyl-DL-homoserine vs. Acetyl-L-homoserine as Substrate for Methionine γ-Lyase (EC 4.4.1.11)

The Michaelis-Menten constant (KM) for the racemic mixture Acetyl-DL-homoserine with the enzyme methionine γ-lyase (EC 4.4.1.11) is 5.82 mM at pH 8.0 and 30°C [1]. In contrast, the pure L-enantiomer, Acetyl-L-homoserine, exhibits a KM of 2.22 mM under similar conditions (37°C, pH 8.0) [2] or 2.46 mM (pH 8.0, 30°C) [3]. The higher KM value for the racemic mixture, which is approximately 2.5-fold greater, indicates a significantly lower apparent affinity for the enzyme when the D-enantiomer is present. This difference is a direct consequence of the enzyme's stereospecificity, where the D-enantiomer is either a poor substrate or a competitive inhibitor, altering the observed kinetics of the mixture.

Enzyme Kinetics Substrate Specificity Methionine Gamma-Lyase KM Value Comparison

Role in Fungal Methionine Biosynthesis: Acetyl-D-homoserine vs. Bacterial O-Succinyl-L-homoserine Pathway

Acetyl-D-homoserine is the key acetylated intermediate specifically in the fungal methionine biosynthesis pathway, playing the role that O-succinyl-L-homoserine fulfills in enteric bacteria [1]. In Neurospora crassa and yeast, the enzyme homoserine transacetylase catalyzes the formation of Acetyl-D-homoserine from acetyl-CoA and D-homoserine [2]. This is a critical divergence: bacterial systems utilize a succinyl group, while fungal systems use an acetyl group on the D-homoserine backbone. This pathway specificity means Acetyl-D-homoserine is the precise probe for studying fungal sulfur amino acid metabolism and is not interchangeable with the bacterial succinyl analog.

Methionine Biosynthesis Fungal Metabolism Comparative Pathway Analysis

Physicochemical Properties Differentiating Acetyl-D-homoserine from D-Homoserine Precursor

Acetylation of D-homoserine to form Acetyl-D-homoserine results in a significant alteration of physicochemical properties, which directly impacts its behavior in analytical and formulation contexts. The predicted octanol-water partition coefficient (LogP) for Acetyl-D-homoserine is approximately -0.19 (ACD/Labs) or -3.8 (XLogP3), indicating moderate to high hydrophilicity . In contrast, the free amino acid D-homoserine has a lower molecular weight (119.12 g/mol) and a different hydrogen bonding profile. The acetylated derivative's increased molecular weight (161.16 g/mol) and the presence of the ester bond provide a distinct chromatographic retention time and ionization efficiency in LC-MS, enabling its specific detection and quantification in complex biological matrices. This differentiation is critical for developing robust analytical methods for metabolic flux analysis.

Physicochemical Properties LogP HPLC Retention Formulation Design

Optimal Application Scenarios for Acetyl-D-homoserine Based on Differentiated Evidence


Development of Enantioselective Assays for Methionine γ-Lyase (EC 4.4.1.11) Activity

The 2.6-fold difference in KM between the racemic mixture (5.82 mM) and the pure L-enantiomer (2.22 mM) for methionine γ-lyase demonstrates that Acetyl-D-homoserine is the appropriate substrate for studying the D-enantiomer-specific kinetics of this enzyme. Using the pure D-compound ensures that observed activity is not confounded by the presence of the more tightly binding L-isomer, enabling accurate determination of kinetic parameters (kcat, KM) for the D-enantiomer. This is critical for characterizing the enzyme's stereospecificity and for designing inhibitors that target its D-substrate binding site [1].

Investigating Fungal Methionine Biosynthesis and Pathway Engineering

Acetyl-D-homoserine is the dedicated intermediate in the fungal methionine pathway, distinct from the bacterial O-succinyl-L-homoserine pathway. Its procurement is essential for studies involving Neurospora crassa, yeast, and other fungi to accurately trace metabolic flux, identify rate-limiting steps, or perform enzyme characterization (e.g., cystathionine γ-synthase). Using the L-enantiomer or the succinyl analog would fail to recapitulate the native fungal pathway, leading to misinterpretation of genetic knockout or overexpression phenotypes in these organisms [2].

Chiral Chromatography Method Development and Analytical Reference Standard

The defined stereochemistry (2R) of Acetyl-D-homoserine, verified by its unique InChIKey, makes it an indispensable reference standard for developing and validating chiral separation methods. It can be used to calibrate HPLC or SFC systems designed to separate Acetyl-D-homoserine from its L-enantiomer in complex mixtures, ensuring the enantiomeric purity of synthesized materials or the accurate quantification of D-amino acid derivatives in biological samples. Its distinct LogP and molecular weight further support its use as a unique retention time marker in reverse-phase chromatography [3].

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